molecular formula C9H15NO2 B022969 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 87679-58-1

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B022969
CAS RN: 87679-58-1
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-CSMHCCOUSA-N
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Description

Synthesis Analysis

The synthesis of enantiopure (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid derivatives has been explored through high yielding and selective alkylations. A notable route involves the straightforward alkylation of a suitably protected derivative, facilitating the preparation of alpha-substituted analogues while retaining the original stereoconfiguration (Sayago et al., 2009). This process is complemented by an improved strategy based on the formation of a trichloromethyloxazolidinone derivative, allowing for the concise synthesis of alpha-tetrasubstituted derivatives (Sayago et al., 2008).

Molecular Structure Analysis

The molecular and crystal structure of indole-2-carboxylic acid (ICA), a related compound, provides insights into the structural basis of its chemical behavior. The orthorhombic crystals formed by ICA molecules reveal a planar ribbon structure, facilitated by intermolecular hydrogen bonds. This configuration highlights the potential for diverse chemical reactivity and the formation of stable complexes in biological and synthetic contexts (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

The chemical properties of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and its derivatives have been extensively studied. Research focuses on the stereoselective synthesis of alpha-methylated derivatives, highlighting the compound's utility in creating enantiopure substances. The stereoselective methylation reflects the steric hindrance imposed by its cyclohexane ring, demonstrating the compound's versatility in synthetic chemistry (Sayago et al., 2008).

Physical Properties Analysis

The determination and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers have been addressed through HPLC methodologies. This analysis is crucial for the quality control of pharmaceuticals like Perindopril and Trandolapril, where the compound serves as a key starting material. The development of a stability-indicating HPLC method demonstrates the compound's physical properties and its significance in the pharmaceutical industry (Vali et al., 2012).

Chemical Properties Analysis

Exploration of the compound's chemical properties has led to the development of novel indole-2-carboxylic acid analogues with significant antioxidant potentials. This research underlines the compound's role in synthesizing molecules with potential therapeutic applications, showcasing its importance beyond the pharmaceutical sphere (Naik et al., 2012).

Scientific Research Applications

  • Peptide Synthesis : This compound can be isolated in an enantiomerically pure form and is utilized in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007). It is also used to prepare enantiopure alpha-substituted derivatives for incorporation into peptides (Sayago, Calaza, Jiménez, & Cativiela, 2009).

  • Metal Complex Formation : Indolecarboxylic acids, such as this compound, form stable metal complexes with metal ions. These complexes could contribute to the biological activity in plant tissues (Cariati et al., 1983).

  • Pharmaceutical Applications : It serves as a versatile intermediate in the preparation of various pharmaceutically active agents (Jiang et al., 2017). For instance, Trandolapril, a medication, was synthesized from this compound (Shi, 2007).

  • Biological Activities : Derivatives of this compound exhibited significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015). Additionally, some diastereoisomeric octahydro-1H-indole-5,6,7-triols showed antiproliferative activity and weak glycosidase inhibition in vitro (Gonda et al., 2019).

  • Chemical Stability and Reactivity : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles toward acid and oxidation conditions, while still being reactive at the 3-position (Murakami, 1987).

  • Structure Analysis : The structure of indole-2-carboxylic acid reveals a planar ribbon with intermolecular hydrogen bonds, which is important in understanding its chemical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Safety And Hazards

The safety information for “(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid” includes hazard statements H302 and H317 . Precautionary statements include P280, P305+P351+P338 . The compound is marked with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427049
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

145438-94-4
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
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(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

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